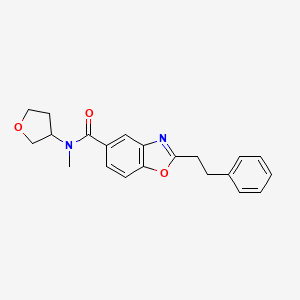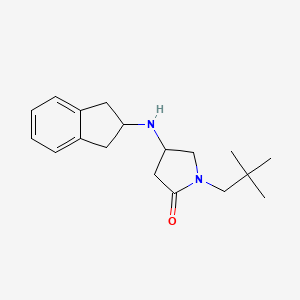![molecular formula C19H23N3O B6135234 N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide, also known as AZD0328, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases and cancer. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) metabolism inhibitors and acts by inhibiting the enzyme NAD+ dependent deacetylase sirtuin-1 (SIRT1).
作用机制
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide acts by inhibiting the enzyme SIRT1, which is a member of the sirtuin family of NAD+-dependent deacetylases. SIRT1 plays a critical role in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism. By inhibiting SIRT1, N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide alters the acetylation status of various proteins and modulates the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide inhibits the activity of SIRT1 in a dose-dependent manner. In vivo studies have shown that N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide reduces the production of pro-inflammatory cytokines and ameliorates the symptoms of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has been shown to have potent inhibitory activity against SIRT1. However, one of the limitations of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide is that it has relatively low selectivity for SIRT1 and can also inhibit other members of the sirtuin family of NAD+-dependent deacetylases.
未来方向
There are several future directions for the study of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide. One direction is to improve the selectivity of the compound for SIRT1 by designing more specific inhibitors. Another direction is to investigate the potential therapeutic applications of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory activity of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide against SIRT1 and to identify potential biomarkers for patient stratification and monitoring.
合成方法
The synthesis of N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide involves the reaction of 2-phenylethylamine with nicotinoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine to obtain the final compound. The synthesis of this compound has been reported in several research articles and is considered to be a relatively straightforward process.
科学研究应用
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancer. In autoimmune diseases, SIRT1 has been shown to play a critical role in the regulation of immune responses and inflammation. By inhibiting SIRT1, N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and ameliorate the symptoms of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In cancer, SIRT1 has been shown to promote tumor growth and metastasis by regulating various signaling pathways. By inhibiting SIRT1, N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(17-8-4-11-20-14-17)21-18-9-5-12-22(15-18)13-10-16-6-2-1-3-7-16/h1-4,6-8,11,14,18H,5,9-10,12-13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARRCSAEGASOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6135156.png)
![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135164.png)
![2-[1-(2-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6135169.png)

![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135190.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)
![4-[1-(3-pyridinylmethyl)-3-piperidinyl]morpholine](/img/structure/B6135192.png)
![5-[5-(3-cyclohexen-1-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6135203.png)
![4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B6135205.png)

![1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6135233.png)
![2-methoxy-N-{1-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6135244.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6135252.png)
![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)